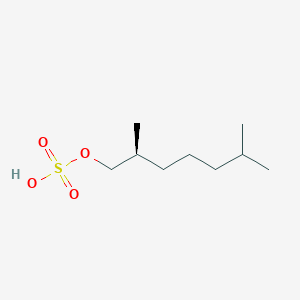
(2S)-2,6-dimethylheptyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-dimethylheptyl hydrogen sulfate is the (S)-enantiomer of 2,6-dimethylheptyl hydrogen sulfate. It is a conjugate acid of a (2S)-2,6-dimethylheptyl sulfate. It is an enantiomer of a (2R)-2,6-dimethylheptyl hydrogen sulfate.
Aplicaciones Científicas De Investigación
Organic Synthesis
Multicomponent Reactions
One of the notable applications of (2S)-2,6-dimethylheptyl hydrogen sulfate is in organic synthesis, particularly as a catalyst in multicomponent reactions. These reactions are crucial for synthesizing complex organic molecules efficiently. The compound acts as a green solvent and catalyst, facilitating the assembly of various heterocyclic compounds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. The use of ionic liquids like this compound in these reactions has been shown to yield high-purity products with satisfactory yields while being environmentally friendly due to their recyclability and biodegradability .
Catalysis
Catalytic Properties
The compound has been investigated for its catalytic properties in various chemical reactions. Its ability to act as both a solvent and a catalyst makes it an attractive alternative to traditional solvents that may be harmful to the environment. The application of this compound in catalytic processes demonstrates its potential in green chemistry initiatives aimed at reducing the ecological footprint of chemical manufacturing .
Biomedical Applications
Biodegradable Materials
Research into biodegradable materials has highlighted the potential use of this compound in developing biocompatible polymers for medical applications. The compound's properties may allow it to be incorporated into drug delivery systems or tissue engineering scaffolds that require controlled degradation rates and biocompatibility .
Case Studies
Propiedades
Fórmula molecular |
C9H20O4S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
[(2S)-2,6-dimethylheptyl] hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m0/s1 |
Clave InChI |
LICTUMJMBMBMQH-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)COS(=O)(=O)O |
SMILES canónico |
CC(C)CCCC(C)COS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















